

Application Notes and Protocols for 1,10-Diaminodecane in Organic Synthesis

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Compound of Interest

Compound Name: 1,10-Diaminodecane

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of **1,10-diaminodecane** in various organic synthesis reactions. This versatile diamine serves as a crucial building block in polymer chemistry, drug discovery, and the synthesis of complex macrocycles.

Application in Polyamide Synthesis: Polyamide 10,10 (PA1010)

1,10-Diaminodecane is a key monomer in the synthesis of high-performance polyamides, such as Polyamide 10,10 (PA1010). This bio-based polymer, derived from castor oil, exhibits excellent mechanical and thermal properties.^[1]

Interfacial Polymerization of Polyamide 10,10

Interfacial polymerization is a rapid and efficient method for producing high molecular weight polyamides at the interface of two immiscible liquids.

Experimental Protocol:

Materials:

- **1,10-Diaminodecane** (99% purity)

- Sebacoyl chloride (99% purity)
- Sodium hydroxide (NaOH)
- Hexane (anhydrous)
- Distilled water

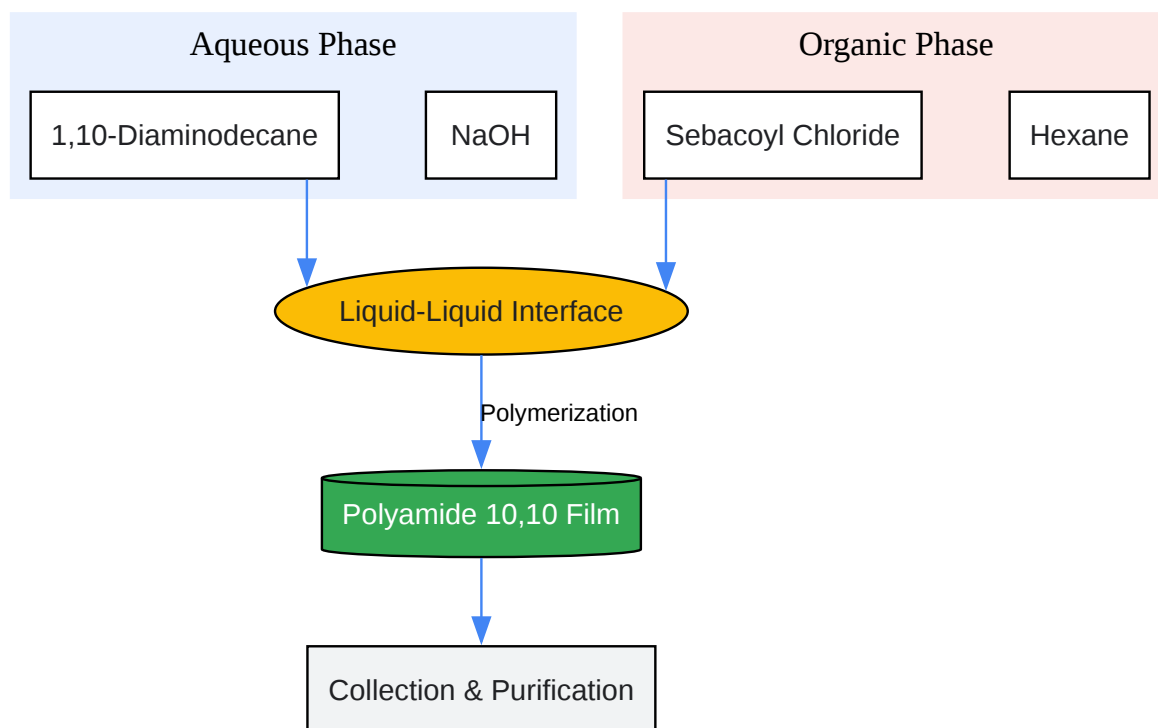
Procedure:

- **Aqueous Phase Preparation:** Prepare a solution by dissolving 4.4 g of **1,10-diaminodecane** and 2.0 g of NaOH in 100 mL of distilled water.
- **Organic Phase Preparation:** Prepare a solution by dissolving 5.0 g of sebacoyl chloride in 100 mL of hexane.
- **Polymerization:** Carefully pour the aqueous solution into a beaker. Gently add the organic solution on top of the aqueous layer to create a distinct interface. The polymer film will form immediately at the interface.
- **Polymer Collection:** Using forceps, carefully grasp the polymer film at the center and continuously pull it out of the beaker. The polymer can be wound onto a glass rod.
- **Washing and Drying:** Wash the collected polymer strand thoroughly with a 50:50 ethanol/water solution and then with distilled water to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at 60°C to a constant weight.

Quantitative Data:

Parameter	Value	Reference
Typical Yield	>95%	Adapted from similar nylon syntheses
Melting Point (T _m)	190-200 °C	[2]
Glass Transition Temp (T _g)	45-60 °C	[3]
Tensile Strength	38.5 ± 2.5 MPa	[1]
Elongation at Break	>150%	[1]

Logical Relationship: Interfacial Polymerization



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Caption: Workflow for the interfacial polymerization of Polyamide 10,10.

Application as a Linker in Drug Development (PROTACs)

1,10-Diaminodecane can be employed as a flexible, long-chain linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The diamine linker can be sequentially functionalized to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Experimental Protocol: Synthesis of a Boc-Protected Amide Linker

This protocol describes the initial step of incorporating **1,10-diaminodecane** into a PROTAC linker by forming a mono-Boc-protected amide.

Materials:

- **1,10-Diaminodecane**
- Di-tert-butyl dicarbonate (Boc)₂O
- A carboxylic acid-functionalized molecule of interest (e.g., a precursor to an E3 ligase ligand)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
- Dichloromethane (DCM)
- Triethylamine (TEA)

Procedure:

- **Mono-Boc Protection:** Dissolve **1,10-diaminodecane** (1 equivalent) in DCM. Cool the solution to 0°C. Add a solution of (Boc)₂O (0.95 equivalents) in DCM dropwise. Stir the reaction mixture at room temperature overnight. Purify the mono-Boc-protected diamine by column chromatography.
- **Amide Coupling:** Dissolve the carboxylic acid-functionalized molecule (1 equivalent) and the mono-Boc-protected **1,10-diaminodecane** (1.1 equivalents) in DCM. Add TEA (1.5

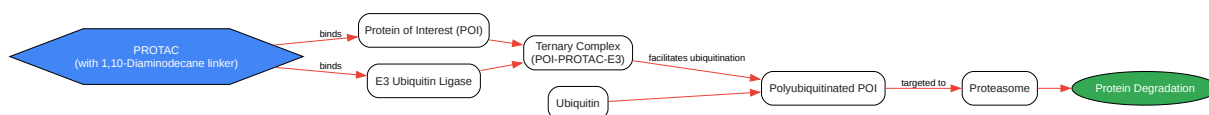
equivalents). Cool the mixture to 0°C and add DCC (1.2 equivalents). Stir the reaction at room temperature for 24 hours.

- **Work-up and Purification:** Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting Boc-protected amide linker by column chromatography.

Quantitative Data:

Step	Product	Typical Yield
Mono-Boc Protection	Mono-Boc-1,10-diaminodecane	60-70%
Amide Coupling	Boc-protected Amide Linker	70-85%

Signaling Pathway: PROTAC Mechanism of Action



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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Application in Macrocyclic Synthesis

The bifunctional nature of **1,10-diaminodecane** makes it an ideal building block for the synthesis of macrocyclic compounds through condensation reactions with dicarboxaldehydes or other suitable difunctional molecules. These macrocycles have applications in host-guest chemistry and as precursors to more complex molecular architectures.

Experimental Protocol: Synthesis of a [2+2] Macrocycle

This protocol describes the synthesis of a [2+2] macrocycle via condensation of **1,10-diaminodecane** with terephthalaldehyde.

Materials:

- **1,10-Diaminodecane**
- Terephthalaldehyde
- Methanol
- Chloroform

Procedure:

- **Reaction Setup:** In a high-dilution setup, prepare two separate solutions. Solution A: **1,10-diaminodecane** (1 equivalent) in 100 mL of methanol. Solution B: Terephthalaldehyde (1 equivalent) in 100 mL of chloroform.
- **Slow Addition:** Using syringe pumps, add both solutions simultaneously and dropwise to a vigorously stirred refluxing solution of methanol (200 mL) over a period of 8 hours.
- **Reaction Completion:** After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours.
- **Isolation and Purification:** Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is then washed with cold diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

Quantitative Data:

Product	Typical Yield
[2+2] Macrocycle	40-60%

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